1-(Dibutoxymethyl)-2-nitrobenzene
Description
1-(Dibutoxymethyl)-2-nitrobenzene is a nitroaromatic compound characterized by a benzene ring substituted with a nitro group (-NO₂) at the ortho position and a dibutoxymethyl (-CH(OCH₂CH₂CH₂CH₃)₂) group. Nitroaromatic compounds are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing nitro group, which enhances reactivity in electrophilic substitutions and cycloadditions .
Properties
CAS No. |
53951-34-1 |
|---|---|
Molecular Formula |
C15H23NO4 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
1-(dibutoxymethyl)-2-nitrobenzene |
InChI |
InChI=1S/C15H23NO4/c1-3-5-11-19-15(20-12-6-4-2)13-9-7-8-10-14(13)16(17)18/h7-10,15H,3-6,11-12H2,1-2H3 |
InChI Key |
QHWNJUDUNHLQCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C1=CC=CC=C1[N+](=O)[O-])OCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituent on the methyl group adjacent to the nitrobenzene ring significantly influences molecular weight, polarity, and solubility. Key analogs include:
*Note: Properties for this compound are inferred based on structural trends.
- Polarity and Solubility : The dibutoxymethyl analog is expected to exhibit lower polarity and higher lipophilicity compared to the dimethoxy derivative, making it more soluble in organic solvents like hexanes or ethyl acetate .
- Boiling/Melting Points : Longer alkoxy chains (butoxy vs. methoxy) typically reduce melting points due to decreased crystallinity. For example, 1-(3-Bromopropoxy)-2-nitrobenzene melts at 36–39°C , whereas 1-(Dimethoxymethyl)-2-nitrobenzene (solid) likely has a higher melting point.
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